

Benchmarking the photostability of Disperse Yellow 86 against other dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disperse Yellow 86*

Cat. No.: *B15553459*

[Get Quote](#)

A Comparative Analysis of the Photostability of Disperse Yellow 86

For researchers, scientists, and drug development professionals, the selection of robust chemical compounds is critical. In the realm of dyes, photostability—the ability to resist fading upon exposure to light—is a paramount performance metric. This guide provides a detailed comparison of the photostability of **Disperse Yellow 86** against other commercially significant disperse dyes from the azo and anthraquinone classes. The data presented is compiled from various sources and standardized testing methods to offer an objective benchmark.

Quantitative Photostability Data

The photostability of disperse dyes is quantified using a lightfastness rating, typically on a scale of 1 to 8, with 8 representing the highest resistance to fading. The following table summarizes the lightfastness ratings for **Disperse Yellow 86** and a selection of other disperse dyes, as determined by internationally recognized standards.

Dye Name	C.I. Name	Chemical Class	Lightfastness Rating (AATCC)	Lightfastness Rating (ISO)
Disperse Yellow 86	10353	Nitrodiphenylamine	6-7	7
Disperse Red 60	60756	Anthraquinone	6-7[1]	6[2]
Disperse Blue 56	63285	Anthraquinone	-	6-7[3]
Disperse Blue 79	11345	Azo	6-7[4]	4[5]
Disperse Orange 25	11227	Azo	-	-
Disperse Yellow 23	26070	Azo	-	-

Note: A hyphen (-) indicates that a specific rating under that standard was not readily available in the searched sources. The lightfastness of a dye can vary depending on the substrate it is applied to and the specific test conditions.

Experimental Protocols

The lightfastness ratings presented in this guide are determined using standardized experimental protocols, primarily ISO 105-B02 and AATCC Test Method 16. These methods ensure the reproducibility and comparability of results.

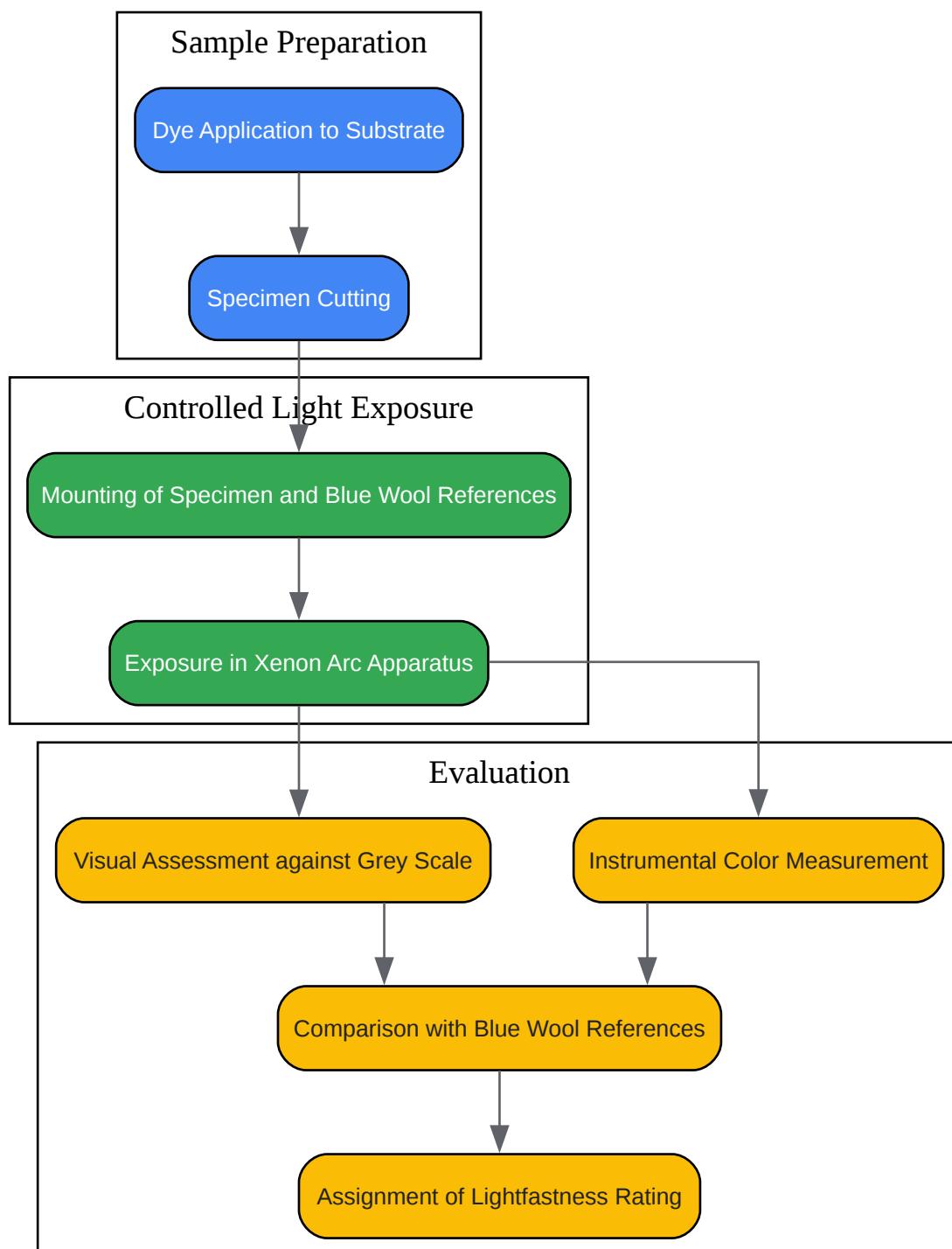
ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to an artificial light source that simulates natural daylight (D65).

- Principle: A textile specimen is exposed to a xenon arc lamp under controlled conditions, alongside a set of blue wool references with known lightfastness. The change in color of the test specimen is then compared to the change in the reference materials.
- Apparatus:

- Xenon arc fading lamp apparatus.
- Blue wool references (scale of 1-8).
- Grey scale for assessing color change.
- Specimen holders.
- Procedure:
 - The test specimen and a set of blue wool references are mounted in holders.
 - A portion of each specimen and reference is covered with an opaque mask to serve as an unexposed control.
 - The mounted specimens are placed in the xenon arc apparatus and exposed to light under specified conditions of temperature and humidity.
 - The exposure continues until the contrast between the exposed and unexposed parts of the specimen is equal to a specific grade on the grey scale.
 - The lightfastness rating is determined by comparing which blue wool reference shows a similar degree of fading to the test specimen.

AATCC Test Method 16: Colorfastness to Light


This method from the American Association of Textile Chemists and Colorists provides several options for determining the colorfastness of textiles to light, with the xenon-arc lamp being a common choice.

- Principle: A test specimen and AATCC Blue Wool Lightfastness Standards are exposed to a light source under controlled conditions. The colorfastness is assessed by comparing the color change of the specimen to that of the standards.
- Apparatus:
 - Xenon-arc lamp weathering apparatus.

- AATCC Blue Wool Lightfastness Standards (L2-L9).
- Gray Scale for Color Change.
- Specimen holders.
- Procedure:
 - The test specimen and the appropriate Blue Wool Lightfastness Standards are mounted in holders.
 - The holders are placed in the weathering apparatus.
 - The specimens and standards are exposed for a specified number of AATCC Fading Units (AFUs) or until a specific standard has faded to a predetermined level.
 - The color change of the test specimen is evaluated by comparison with the Gray Scale for Color Change or by instrumental color measurement. The lightfastness rating is assigned based on the AATCC Blue Wool Lightfastness Standard that exhibits a similar amount of color change.

Experimental Workflow

The following diagram illustrates the general workflow for determining the photostability of a disperse dye according to standardized testing methods.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. epsilonpigments.com [epsilonpigments.com]
- 3. epsilonpigments.com [epsilonpigments.com]
- 4. worlddyeveristy.com [worlddyeveristy.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- To cite this document: BenchChem. [Benchmarking the photostability of Disperse Yellow 86 against other dyes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553459#benchmarking-the-photostability-of-disperse-yellow-86-against-other-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com